molecular formula C15H16O B1498741 3-(3,5-Dimethylphenyl)benzyl alcohol CAS No. 885964-02-3

3-(3,5-Dimethylphenyl)benzyl alcohol

Cat. No.: B1498741
CAS No.: 885964-02-3
M. Wt: 212.29 g/mol
InChI Key: UIDIQLBXJKMKTK-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)benzyl alcohol, also known as 3,5-dimethylbenzyl alcohol or (3,5-dimethylphenyl)methanol, is a benzyl alcohol derivative with two methyl substituents at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₉H₁₂O, with a molecular weight of 136.19 g/mol and a CAS registry number of 27129-87-9 .

Properties

IUPAC Name

[3-(3,5-dimethylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDIQLBXJKMKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC(=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654448
Record name (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885964-02-3
Record name 3′,5′-Dimethyl[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885964-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3,5-Dimethylphenyl)benzyl alcohol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16O
  • IUPAC Name : this compound

This compound features a benzyl alcohol moiety with a 3,5-dimethylphenyl substituent, which may influence its biological interactions.

Antioxidant Activity

Research indicates that benzyl alcohol derivatives exhibit significant antioxidant properties. A study demonstrated that benzyl alcohol treatment led to increased levels of heat shock proteins (HSP70 and HSP90) in Galleria mellonella, suggesting a protective role against oxidative stress . The antioxidant activity may be attributed to the hydroxymethyl group in the benzyl alcohol structure, which can scavenge free radicals.

Insecticidal Properties

Benzyl alcohol and its derivatives have shown promising insecticidal activity. In laboratory studies, treatment with benzyl alcohol resulted in morphological changes in Galleria mellonella hemocytes after 48 hours, indicating potential for use as an insecticide . The compound's ability to affect cellular morphology and immune response suggests that it could modulate insect defense mechanisms.

Effects on Immune Response

The application of benzyl alcohol has been linked to alterations in immune system components. Increased levels of dismutase and changes in histamine levels were observed following treatment with benzyl alcohol, indicating an immune-modulating effect . This may have implications for its use in pest control or therapeutic applications.

The biological activity of this compound may involve several mechanisms:

  • Radical Scavenging : The hydroxymethyl group can donate electrons to neutralize free radicals.
  • Heat Shock Protein Induction : Enhanced expression of HSPs suggests a protective mechanism against stressors.
  • Alteration of Lipid Profiles : Changes in cuticular free fatty acid profiles after treatment indicate potential impacts on membrane integrity and function .

Study on Insecticidal Activity

In a controlled laboratory setting, Galleria mellonella larvae were treated with varying concentrations of benzyl alcohol. Results indicated significant mortality rates at higher concentrations, with observable effects on hemocyte morphology and immune responses. The study concluded that benzyl alcohol could serve as an effective insecticide while being non-toxic to vertebrates .

Oxidative Stress Response

A recent investigation into the effects of benzyl alcohol on oxidative stress revealed that treatment increased antioxidant enzyme levels while decreasing markers associated with oxidative damage. The findings suggest that benzyl alcohol may help mitigate oxidative stress in biological systems .

Data Summary

Biological ActivityObservationsReferences
Antioxidant ActivityIncreased HSP70 and HSP90 levels
Insecticidal PropertiesSignificant mortality in Galleria mellonella
Immune Response ModulationAltered histamine and cysteinyl leukotriene levels

Chemical Reactions Analysis

Radical Condensation with Acetamides

3-(3,5-Dimethylphenyl)benzyl alcohol undergoes radical-mediated condensation with acetamides in the presence of potassium tert-butoxide (KOtBu), forming 3-arylpropanamides with water as the sole byproduct .

Mechanistic Pathway :

  • Radical Initiation : KOtBu abstracts a hydrogen atom from the benzylic alcohol, generating a radical anion intermediate.

  • Coupling : The radical anion couples with the enolate of the acetamide, forming a new C–C bond.

  • Reduction : Subsequent elimination and reduction steps yield the final 3-arylpropanamide product .

Key Observations :

  • Substrates with electron-donating groups (e.g., methyl substituents) enhance reaction efficiency due to stabilized radical intermediates .

  • Dehalogenation or desulfurization side reactions are absent in methyl-substituted derivatives .

Clay-Promoted Oligomerization

In the presence of acidic clay (e.g., Tonsil), this compound undergoes oligomerization to form polyaromatic hydrocarbons .

Reaction Pathway :

  • Radical Formation : Clay induces homolytic cleavage of the benzylic C–H bond, generating radical species.

  • Dimerization : Radical coupling produces 1,3,5,7-tetramethyl-9,10-dihydroanthracene (2 ).

  • Further Functionalization : Intermediate 2 reacts with additional alcohol molecules to form 4-(3',5'-dimethylbenzyl)-1,3,5,7-tetramethylanthracene (5 ) via dehydrogenation .

Experimental Data :

ProductYield (%)Conditions
1,3,5,7-Tetramethylanthracene (4 )85Reflux in CS₂ with Tonsil
4-(3',5'-Dimethylbenzyl)-1,3,5,7-tetramethylanthracene (5 )5Prolonged heating (15+ hours)

Mechanistic Insights and Side Reactions

  • Role of KOtBu : Acts as both a base and radical initiator, enabling dehydrogenation and coupling without transition-metal catalysts .

  • Acid-Clay Interactions : Facilitate proton transfer and stabilize cationic intermediates during oligomerization .

  • Spectroscopic Evidence : NMR and GC-MS analyses confirm intermediates such as cinnamamide and hydroxypropanamide derivatives .

Comparative Reactivity

Reactivity trends for substituted benzyl alcohols:

  • Electron-Rich Systems (e.g., 3,5-dimethyl substitution): Enhanced stability of radical intermediates improves coupling yields .

  • Steric Effects : Bulky substituents reduce oligomerization efficiency but favor selective mono-functionalization .

Limitations and Unreported Reactions

  • No SN1/SN2 substitution pathways are documented for this compound, likely due to steric hindrance from the 3,5-dimethyl groups .

  • Oxidation to aldehydes or ketones has not been observed under standard conditions .

Comparison with Similar Compounds

Key Physical and Chemical Properties:

  • Melting Point : 218–221°C
  • Boiling Point : 219.5°C (predicted)
  • Density : 1.002 g/cm³
  • Solubility : Likely soluble in polar organic solvents due to the hydroxyl group.
  • Synthesis : Produced via bromomethylation and quaternization of poly(arylene ether sulfone) precursors, as demonstrated in polymer chemistry applications .

Comparison with Similar Compounds

The structural analogs of 3-(3,5-dimethylphenyl)benzyl alcohol differ in substituents on the benzyl ring, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Group Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 3,5-dimethyl C₉H₁₂O 136.19 -OH, -CH₃
3,5-Dihydroxybenzyl alcohol 3,5-dihydroxy C₇H₈O₃ 140.14 -OH (two)
3,5-Dichlorobenzyl alcohol 3,5-dichloro C₇H₆Cl₂O 177.02 -OH, -Cl
3,5-Dinitrobenzyl alcohol 3,5-dinitro C₇H₆N₂O₅ 198.13 -OH, -NO₂
3,5-Bis(trifluoromethyl)benzyl alcohol 3,5-CF₃ C₉H₆F₆O 244.13 -OH, -CF₃

Physical Properties and Stability

Compound Name Melting Point (°C) Boiling Point (°C) Stability Notes
This compound 218–221 219.5 High thermal and alkaline stability due to methyl groups
3,5-Dihydroxybenzyl alcohol 150–155 (decomposes) N/A Prone to oxidation; hygroscopic
3,5-Dichlorobenzyl alcohol 85–90 N/A Stable under acidic conditions
3,5-Dinitrobenzyl alcohol 95–100 N/A Sensitive to heat and shock due to nitro groups
3,5-Bis(trifluoromethyl)benzyl alcohol 35–38 327 Enhanced electronegativity; resistant to hydrolysis

Key Research Findings

Alkaline Stability : this compound-derived membranes (QPAES(x/y)) exhibit superior hydroxide conductivity (49.8 mS cm⁻¹ at 80°C) and dimensional stability compared to hydroxyl- or nitro-substituted analogs, attributed to dense benzyl-type quaternary ammonium pendants .

Synthetic Utility : The methyl groups in this compound facilitate regioselective functionalization in medicinal chemistry, as seen in its use for HIV inhibitor synthesis .

Thermal Performance : Fluorinated analogs like 3,5-bis(trifluoromethyl)benzyl alcohol demonstrate higher boiling points (327°C) and chemical inertness, making them suitable for high-performance materials .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(3,5-dimethylphenyl)benzyl alcohol typically involves:

Preparation via Chloromethylation and Reduction

A key method involves chloromethylation of 2,3-dimethylbiphenyl derivatives, followed by catalytic hydrogenation or chemical reduction to obtain the benzyl alcohol.

Process Details (Adapted from CN103772151A)

Step Reagents & Conditions Description Yield & Notes
1. Chloromethylation 2,3-dimethylbiphenyl + Cl2 gas, 40-120°C, under lighting Chlorination introduces chloromethyl groups selectively on the biphenyl ring Yields 2-chloromethyl-3-methyl diphenyl (CMMBP) intermediate with ~48.6% yield
2. Hydrogenation Raney nickel catalyst, H2 at 0.6 MPa, 70°C, 10 h Catalytic hydrogenation reduces chloromethyl to hydroxymethyl group High recovery of biphenyl starting material (~91.4%) for reuse; alcohol product formed
3. Purification Filtration, distillation Recovery of catalyst and purification of product Efficient recycling of reactants and catalyst

This method emphasizes the use of controlled chlorination and catalytic hydrogenation to achieve the benzyl alcohol functionality on the biphenyl scaffold.

Preparation via Esterification, Acylation, and Reduction (Related to 3,5-Dihydroxybenzyl Alcohol)

Though this method is for 3,5-dihydroxybenzyl alcohol, it provides insights into reduction strategies applicable to benzyl alcohol derivatives with aromatic substitution.

Process Summary (From CN105884580A)

Step Reagents & Conditions Description Yield & Notes
1. Esterification 3,5-dihydroxybenzoic acid + acetic anhydride, reflux Conversion to 3,5-diacetoxybenzoic acid intermediate Simplifies subsequent reduction step
2. Reduction NaBH4 / I2 in THF, 0°C to reflux Reduction of ester to benzyl alcohol Yield ~82%, reaction monitored by TLC
3. Deprotection Weak base treatment Removal of acetyl protecting groups to yield free benzyl alcohol Purification by recrystallization

This method highlights the use of sodium borohydride/iodine as a mild reducing system to convert esters to benzyl alcohols efficiently, which could be adapted for this compound derivatives if suitable esters are prepared.

Alternative Benzylation via Benzyl Transfer Reagents

A different approach involves benzyl transfer protocols using benzyl pyridinium salts for the preparation of benzyl ethers and esters, which could be adapted for benzyl alcohol synthesis.

Key Features (From Beilstein Journal)

  • Use of 2-benzyloxypyridine methylated in situ to form active benzyl transfer reagents.
  • Reaction with alcohol substrates in the presence of MgO and methyl triflate under controlled heating.
  • High selectivity and mild conditions for benzylation reactions.

While primarily for ether formation, this methodology demonstrates the potential for selective benzyl group manipulation under mild conditions, which could be useful in complex benzyl alcohol syntheses.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Chloromethylation + Hydrogenation 2,3-dimethylbiphenyl Cl2, Raney Ni, H2 40-120°C chlorination; 70°C hydrogenation Moderate to high (~48.6% intermediate) Good regioselectivity; catalyst reuse Requires handling of chlorine gas; multi-step
Esterification + NaBH4/I2 Reduction 3,5-dihydroxybenzoic acid derivatives Acetic anhydride, NaBH4/I2 Reflux esterification; 0°C to reflux reduction High (~82%) Mild reduction; simplified steps Specific to hydroxy-substituted benzoic acids
Benzyl Transfer via Pyridinium Salts Alcohol substrates 2-benzyloxypyridine, MeOTf, MgO 0°C to 90°C, 24 h Variable Mild, selective benzylation Focused on ether formation, not direct alcohol synthesis

Research Findings and Practical Notes

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(3,5-Dimethylphenyl)benzyl alcohol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via reduction of the corresponding aldehyde (3-(3,5-dimethylphenyl)benzaldehyde) using sodium borohydride (NaBH₄) in methanol under inert atmosphere. For example, a similar derivative, 3,5-dichlorobenzyl alcohol, was prepared by reducing 3,5-dichlorobenzaldehyde with NaBH₄, yielding 84% efficiency under optimized conditions (25–30°C, 2.5 hours) . Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol can reduce nitro or carbonyl precursors. Ensure purity via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C NMR spectra with analogous compounds (e.g., 3,5-dichlorobenzyl alcohol shows aromatic protons at δ 7.3–7.5 ppm and hydroxyl protons at δ 4.8 ppm) .
  • IR : Identify the hydroxyl (-OH) stretch near 3300–3500 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹, as seen in 3,5-difluorobenzyl alcohol .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., 3,5-dichlorobenzyl alcohol has a molecular weight of 177.03 g/mol) .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols, based on analogs like 3,5-difluorobenzyl alcohol (soluble in methanol and dichloromethane) . Store under inert gas (argon) at 2–8°C to prevent oxidation of the hydroxyl group. Stability tests (TGA/DSC) for related compounds show decomposition temperatures >150°C .

Advanced Research Questions

Q. How do steric effects from the 3,5-dimethylphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The dimethyl substituents introduce steric hindrance, which can slow nucleophilic substitution or Suzuki-Miyaura coupling. For example, in 3,5-bis(trifluoromethyl)benzyl alcohol, bulky groups reduce reaction rates in iridium-catalyzed alkylation by 30–40% compared to unsubstituted analogs . Optimize using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to overcome steric barriers.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from conformational flexibility or impurities. For 3,5-dichloro-4-methylbenzyl alcohol, computational modeling (DFT) aligned experimental 1^1H NMR shifts with theoretical predictions, resolving ambiguity in substituent positioning . Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if feasible.

Q. Can this compound act as a chiral ligand or catalyst in asymmetric synthesis?

  • Methodological Answer : The hydroxyl and aromatic groups make it a potential ligand for metal complexes. For example, 3,5-diaminobenzyl alcohol derivatives form luminescent lanthanide complexes via coordination with europium(III) or terbium(III) . Test enantioselectivity in asymmetric aldol reactions using [Rh(COD)Cl]₂ as a catalyst and monitor via chiral HPLC.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3,5-Dimethylphenyl)benzyl alcohol
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3-(3,5-Dimethylphenyl)benzyl alcohol

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